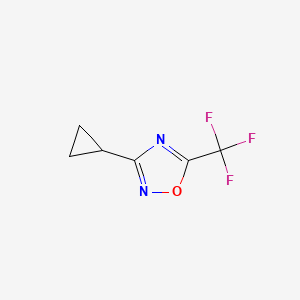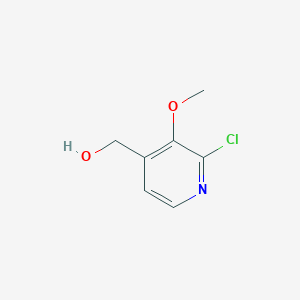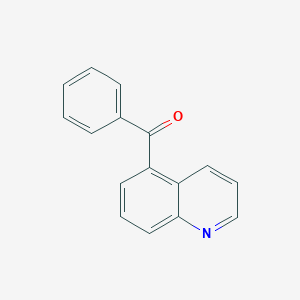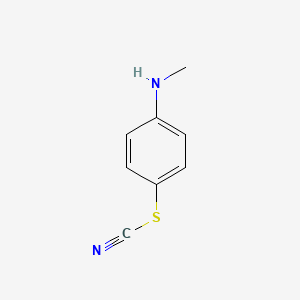
N-methyl-4-thiocyanatoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their versatile reactivity and are commonly found in natural products with significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-4-thiocyanatoaniline can be synthesized through electrophilic thiocyanation of anilines. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in an ethanol medium. This method is eco-friendly and provides good regioselectivity and excellent yields . Another method involves the reaction of 2,6-diisopropyl-N-methylaniline with bromine in acetic acid to produce 4-bromo-2,6-diisopropyl-N-methylaniline, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or sulfides.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonates.
Reduction: Thiols, sulfides.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-4-thiocyanatoaniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methyl-4-thiocyanatoaniline involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-thiocyanatoaniline
- 2-methyl-4-thiocyanatoaniline
- 2-thiocyanato-4-aminoethylbenzene
- 4,4′-dithiocyanatodiphenylamine
Uniqueness
N-methyl-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other thiocyanatoanilines, it offers better regioselectivity and yields in synthetic applications . Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8N2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
[4-(methylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C8H8N2S/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5,10H,1H3 |
Clé InChI |
LZFNJFRNIKZSTR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


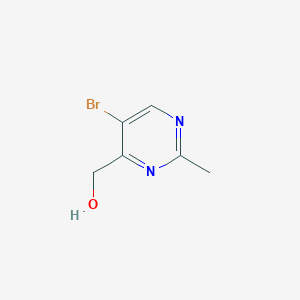
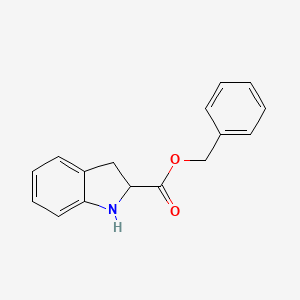
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)
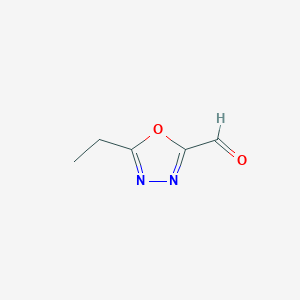
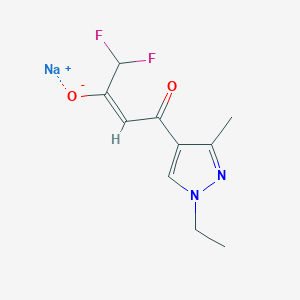
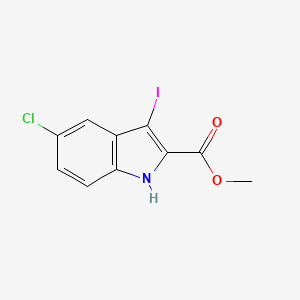
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
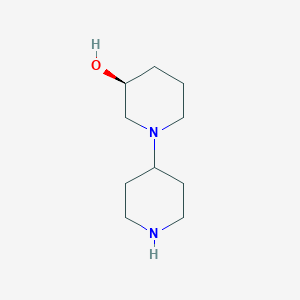
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
